molecular formula C8H8FNO4 B13030738 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol

Cat. No.: B13030738
M. Wt: 201.15 g/mol
InChI Key: RSLIXMYGEIIKBD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is a chemical compound that belongs to the class of substituted phenols It is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol typically involves the nitration of 5-Fluoro-2-(1-hydroxyethyl)phenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Fluoro-2-(1-oxoethyl)-4-nitrophenol.

    Reduction: 5-Fluoro-2-(1-hydroxyethyl)-4-aminophenol.

    Substitution: 5-Methoxy-2-(1-hydroxyethyl)-4-nitrophenol.

Scientific Research Applications

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(1-hydroxyethyl)phenol
  • 4-Nitrophenol
  • 5-Fluoro-2-hydroxyphenol

Uniqueness

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is unique due to the presence of both a fluorine atom and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

5-fluoro-2-(1-hydroxyethyl)-4-nitrophenol

InChI

InChI=1S/C8H8FNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-4,11-12H,1H3

InChI Key

RSLIXMYGEIIKBD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1O)F)[N+](=O)[O-])O

Origin of Product

United States

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